molecular formula C23H18K2N4O8S2 B12731053 Dipotassium p-(4,5-dihydro-4-(3-(5-hydroxy-3-methyl-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)allylidene)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate CAS No. 65132-20-9

Dipotassium p-(4,5-dihydro-4-(3-(5-hydroxy-3-methyl-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)allylidene)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate

Cat. No.: B12731053
CAS No.: 65132-20-9
M. Wt: 620.7 g/mol
InChI Key: PUIDVDVYDRPCMI-KSDNMRJFSA-L
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Description

Dipotassium p-(4,5-dihydro-4-(3-(5-hydroxy-3-methyl-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)allylidene)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dipotassium p-(4,5-dihydro-4-(3-(5-hydroxy-3-methyl-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)allylidene)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate involves several steps, starting with the preparation of the intermediate compounds. The reaction conditions typically include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Dipotassium p-(4,5-dihydro-4-(3-(5-hydroxy-3-methyl-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)allylidene)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The sulfonate group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Dipotassium p-(4,5-dihydro-4-(3-(5-hydroxy-3-methyl-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)allylidene)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or therapeutic agent.

    Medicine: Studied for its pharmacological properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dipotassium p-(4,5-dihydro-4-(3-(5-hydroxy-3-methyl-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)allylidene)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Dipotassium p-(4,5-dihydro-4-(3-(5-hydroxy-3-methyl-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)allylidene)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Biological Activity

Dipotassium p-(4,5-dihydro-4-(3-(5-hydroxy-3-methyl-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)allylidene)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate, also known by its CAS number 94266-02-1, is a complex organic compound with potential applications in pharmaceuticals and biochemistry. This article reviews its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C23H18K2N4O8S2C_{23}H_{18}K_2N_4O_8S_2, with a molecular weight of approximately 620.7 g/mol. It features multiple functional groups, including sulfonate and pyrazole moieties, which contribute to its biological activity.

PropertyValue
Molecular FormulaC23H18K2N4O8S2C_{23}H_{18}K_2N_4O_8S_2
Molecular Weight620.7 g/mol
CAS Number94266-02-1
SolubilitySoluble in water
pHNeutral

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may modulate enzyme activity through competitive inhibition or allosteric modulation, affecting metabolic pathways related to inflammation and oxidative stress.

Antioxidant Properties

Several studies have indicated that this compound exhibits antioxidant activity , which is crucial for mitigating oxidative stress in biological systems. The presence of hydroxyl groups in its structure may facilitate the scavenging of free radicals.

Anti-inflammatory Effects

Research has shown that dipotassium p-(4,5-dihydro...) can reduce the production of pro-inflammatory cytokines. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. Its mechanism likely involves disrupting bacterial cell membranes or inhibiting essential metabolic processes.

Case Study 1: Antioxidant Activity Assessment

A study conducted on the antioxidant properties of dipotassium p-(4,5-dihydro...) utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) assays to evaluate its free radical scavenging ability. Results indicated that the compound significantly reduced DPPH radical levels compared to control samples, suggesting strong antioxidant potential .

Case Study 2: Anti-inflammatory Mechanism Exploration

In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, dipotassium p-(4,5-dihydro...) was found to inhibit the expression of TNF-alpha and IL-6 cytokines. This study highlights its potential application in treating inflammatory disorders .

Properties

CAS No.

65132-20-9

Molecular Formula

C23H18K2N4O8S2

Molecular Weight

620.7 g/mol

IUPAC Name

dipotassium;4-[5-methyl-4-[(E,3Z)-3-[3-methyl-5-oxo-1-(4-sulfonatophenyl)pyrazol-4-ylidene]prop-1-enyl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonate

InChI

InChI=1S/C23H20N4O8S2.2K/c1-14-20(22(28)26(24-14)16-6-10-18(11-7-16)36(30,31)32)4-3-5-21-15(2)25-27(23(21)29)17-8-12-19(13-9-17)37(33,34)35;;/h3-13,24H,1-2H3,(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2/b4-3+,21-5-;;

InChI Key

PUIDVDVYDRPCMI-KSDNMRJFSA-L

Isomeric SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)S(=O)(=O)[O-])/C=C/C=C\3/C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)[O-])C.[K+].[K+]

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)S(=O)(=O)[O-])C=CC=C3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)[O-])C.[K+].[K+]

Origin of Product

United States

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